molecular formula C16H19IN2 B128289 trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide CAS No. 959-81-9

trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide

Cat. No.: B128289
CAS No.: 959-81-9
M. Wt: 366.24 g/mol
InChI Key: UJNFDSOJKNOBIA-UHFFFAOYSA-M
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Description

trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is a fluorescent dye belonging to the class of styryl dyes. It is widely used in various scientific fields due to its unique photophysical properties, including a large Stokes shift and high fluorescence quantum yield. This compound is particularly valuable in biological and chemical research for staining and imaging applications.

Biochemical Analysis

Biochemical Properties

4-Di-1-ASP plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to its structure and properties. For instance, it has been used as a mitochondrial fluorescent probe .

Cellular Effects

4-Di-1-ASP has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can be used for staining glioma cells in living brain tissue .

Molecular Mechanism

The mechanism of action of 4-Di-1-ASP involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been reported that 4-Di-1-ASP can be included by cucurbit7uril (CB7) with 1:2 stoichiometry to form the 4-Di-1-ASP/CB7 complex, exhibiting a larger binding affinity than that of DNA .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 4-Di-1-ASP can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and N-methylpyridinium iodide. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and purification steps to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Employed in staining living cells, particularly mitochondria, due to its ability to selectively accumulate in these organelles.

    Medicine: Investigated for its potential in imaging techniques for diagnosing diseases.

    Industry: Utilized in the development of photofunctional materials and sensors.

Comparison with Similar Compounds

trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is unique due to its large Stokes shift and high fluorescence quantum yield. Similar compounds include:

    4-(4-diethylaminostyryl)-1-methylpyridinium iodide: Another styryl dye with similar applications but different photophysical properties.

    2-[4-(dimethylamino)styryl]-1-ethylpyridinium iodide: Used for similar staining purposes but with variations in fluorescence characteristics.

These compounds share structural similarities but differ in their specific applications and photophysical properties, making this compound a valuable tool in various scientific fields.

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNFDSOJKNOBIA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959-81-9
Record name NSC14804
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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